V-Pyrro/NO

Description

Properties

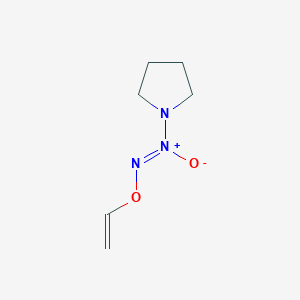

IUPAC Name |

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWXCQACZTVGIN-CLFYSBASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CON=[N+](N1CCCC1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CO/N=[N+](/N1CCCC1)\[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179344-98-0 |

Source

|

| Record name | 1-[2-(Ethenyloxy)-1-oxidodiazenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179344-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Strategic Design of a Liver-Selective Nitric Oxide Donor

An In-Depth Technical Guide to the Mechanism of Action of V-Pyrro/NO

Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in vascular homeostasis, neurotransmission, and cellular defense. However, its therapeutic application has been hampered by its short half-life and systemic effects, such as hypotension. The development of O²-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, commonly known as V-PYRRO/NO, represents a significant advancement in targeted drug delivery.[1][2] It is a prodrug meticulously designed to circulate benignly until it reaches the liver, where it undergoes enzymatic activation to release its therapeutic payload, nitric oxide, in a localized and controlled manner.[3] This guide provides a comprehensive technical overview of the bioactivation, mechanism of action, and pharmacological effects of V-PYRRO/NO, intended for researchers and professionals in drug development.

Core Mechanism: Bioactivation and Targeted Nitric Oxide Release

The central feature of V-PYRRO/NO is its status as a diazeniumdiolate (also known as a NONOate), a class of compounds that can be engineered to release NO under specific conditions.[4] Unlike simple diazeniumdiolate salts that release NO spontaneously at physiological pH, V-PYRRO/NO is stabilized by an O²-vinyl group. This chemical modification renders the molecule inert in systemic circulation, preventing unwanted, widespread vasodilation. The genius of its design lies in leveraging the liver's unique metabolic machinery for its activation.[4][5]

The bioactivation is a multi-step process confined primarily within hepatocytes, which are rich in cytochrome P450 (CYP) enzymes.[6]

-

Hepatic Uptake & Enzymatic Attack : V-PYRRO/NO is taken up by liver cells. The vinyl group serves as a substrate for specific CYP isoenzymes, including CYP2E1, CYP2C9, CYP1A2, and CYP3A4.[7][8] These enzymes catalyze the epoxidation of the vinyl moiety.

-

Formation of Unstable Intermediates : The resulting epoxide is an unstable intermediate. It rapidly undergoes hydrolysis, either spontaneously or enzymatically, cleaving the vinyl group.[6]

-

Generation of the Proximal Donor : This hydrolysis unmasks the parent diazeniumdiolate, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO).[9]

-

Spontaneous NO Release : The PYRRO/NO anion is extremely unstable at physiological pH, with a half-life of mere seconds.[1][5] It spontaneously decomposes to release two molecules of nitric oxide and the parent pyrrolidine amine.

This hepatocyte-selective metabolism is critical; studies have confirmed that other liver cells, such as Kupffer cells and sinusoidal endothelial cells, as well as vascular smooth muscle cells, do not significantly metabolize V-PYRRO/NO, ensuring that NO generation is precisely targeted.[1][6]

Downstream Signaling and Pharmacological Effects

Once released, nitric oxide initiates a cascade of well-characterized signaling events, primarily through the canonical NO/cGMP pathway.[1][10]

-

Activation of Soluble Guanylate Cyclase (sGC) : NO diffuses freely and binds to the heme moiety of soluble guanylate cyclase, activating the enzyme.

-

Increased cGMP Synthesis : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP).[1]

-

Protein Kinase G (PKG) Activation : cGMP acts as a second messenger, primarily activating Protein Kinase G, which then phosphorylates various downstream targets, leading to a host of physiological responses.

The localized elevation of cGMP in the liver underpins the diverse, beneficial effects of V-PYRRO/NO.[11]

| Pharmacological Effect | Mechanism | Key Outcomes | References |

| Hemodynamic Regulation | cGMP-mediated smooth muscle relaxation in hepatic vasculature. | Reduces hepatic vascular resistance and portal pressure; improves sinusoidal blood flow. | [11][12][13] |

| Hepatoprotection | Attenuation of cellular stress and injury pathways. | Protects against toxicity from acetaminophen, cadmium, and arsenic; mitigates ischemia-reperfusion injury. | [3][14][15][16] |

| Anti-apoptotic | Suppression of pro-apoptotic signaling cascades. | Inhibits TNF-α induced apoptosis; downregulates c-Jun N-terminal kinase (JNK) pathway and caspase-3 expression. | [1][3][14][16] |

| Antioxidant | Reduction of oxidative stress. | Decreases lipid peroxidation; inhibits the production of reactive oxygen species (ROS) by CYP2E1. | [8][14][17] |

| Anti-inflammatory | Downregulation of inflammatory gene expression. | Suppresses expression of genes for macrophage inflammatory protein-2 (MIP-2), IL-6, and adhesion molecules. | [15] |

| Anti-fibrotic | Inhibition of pathways leading to liver scarring. | Prevents liver fibrosis development in models of biliary liver injury. | [11] |

Experimental Methodologies and Protocols

Validating the mechanism of V-PYRRO/NO requires a multi-faceted experimental approach. The following protocols provide a self-validating system to confirm its bioactivation and efficacy.

Protocol 1: In Vitro Quantification of NO Release via Griess Assay

This protocol validates the CYP450-dependent release of NO in a controlled cellular environment.

Objective: To quantify NO production from V-PYRRO/NO in cultured hepatocytes versus a control cell line lacking the necessary CYP enzymes.

Methodology:

-

Cell Culture: Culture HepG2 cells engineered to express human CYP2E1 (E47 cells) and control HepG2 cells (C34 cells, with negligible CYP2E1).[8] Plate cells in 24-well plates and grow to 80-90% confluency.

-

Treatment: Replace the culture medium with fresh medium containing V-PYRRO/NO at various concentrations (e.g., 0-1000 µM).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of supernatant to a 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: Determine the nitrite concentration (a stable metabolite of NO) by comparing absorbance values to a sodium nitrite standard curve.

Expected Outcome: A significant, dose-dependent increase in nitrite concentration in the medium of E47 cells, with minimal to no increase in C34 control cells, confirming CYP2E1-mediated bioactivation.[8]

Protocol 2: Assessment of Cytoprotective Efficacy Against Acetaminophen Toxicity

This protocol demonstrates the functional consequence of NO release—cellular protection.

Objective: To evaluate the ability of V-PYRRO/NO to protect hepatocytes from acetaminophen (APAP)-induced toxicity.

Methodology:

-

Cell Culture: Plate CYP2E1-expressing HepG2 cells in 96-well plates.

-

Pre-treatment: Treat cells with V-PYRRO/NO (e.g., 1 mM) for 4-16 hours.[14]

-

Toxicant Challenge: Add a hepatotoxic dose of APAP (e.g., 600 mg/kg equivalent) to the wells. Include control wells (no treatment, V-PYRRO/NO only, APAP only).

-

Incubation: Incubate for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

-

Read absorbance at 570 nm.

-

-

Apoptosis Assay (Caspase-3 Activity):

-

Lyse cells from a parallel plate.

-

Measure caspase-3 activity using a fluorometric substrate (e.g., Ac-DEVD-AMC).

-

-

Data Analysis: Calculate percent cell viability relative to untreated controls. Compare caspase-3 activity across treatment groups.

Expected Outcome: The APAP-only group will show a significant decrease in cell viability and an increase in caspase-3 activity. The group pre-treated with V-PYRRO/NO will show significantly attenuated toxicity and apoptosis, demonstrating its cytoprotective effect.[14]

Synthesis Overview

The practical application of V-PYRRO/NO was initially limited by a cumbersome synthesis with a low overall yield. An improved, two-step protocol has since been developed, making the compound and its analogues more accessible for research.

-

O-Alkylation: The starting material, the sodium salt of PYRRO/NO, is reacted with 1,2-dibromoethane to form the O²-(2-bromoethyl) intermediate.

-

Dehydrobromination: The intermediate is then treated with a base, such as hydroxide, to induce the elimination of hydrogen bromide (HBr), forming the final vinylic product, V-PYRRO/NO, in a significantly higher yield (around 40%).

Conclusion and Future Directions

V-PYRRO/NO stands as a paradigm of rational prodrug design, successfully harnessing endogenous enzymatic activity for targeted therapy. Its mechanism of action, centered on liver-specific bioactivation by cytochrome P450 enzymes, allows for localized nitric oxide release, thereby maximizing therapeutic benefits in hepatic disorders while minimizing systemic side effects. The resulting downstream signaling cascade confers potent vasodilatory, anti-inflammatory, antioxidant, and anti-apoptotic effects. These properties have demonstrated considerable promise for treating conditions ranging from drug-induced hepatotoxicity and ischemia-reperfusion injury to portal hypertension and liver fibrosis.[11][12][14]

Future research may focus on expanding the utility of this targeted approach. This could involve creating analogues with different CYP specificities, exploring its efficacy in other liver pathologies like nonalcoholic steatohepatitis (NASH), or adapting the vinyl-ether protection strategy for targeting NO delivery to other organs rich in specific metabolic enzymes.

References

-

Shankaran, H., et al. (2003). The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics, 305(2), 649-657. [Link]

-

Liu, J., et al. (2004). The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics, 310(1), 18-24. [Link]

-

Saavedra, J. E., et al. (1997). Targeting Nitric Oxide (NO) Delivery in Vivo. Design of a Liver-Selective NO Donor Prodrug That Blocks Tumor Necrosis Factor-α-Induced Apoptosis and Toxicity in the Liver. Journal of Medicinal Chemistry, 40(13), 1947-1954. [Link]

-

Srinivasan, A., et al. (2011). Novel protection–deprotection strategies in diazeniumdiolate chemistry: synthesis of V-IPA/NO. Organic & Biomolecular Chemistry, 9(13), 4861-4865. [Link]

-

Gardner, C. R., et al. (2003). The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced nephrotoxicity in mice. Toxicology, 189(3), 173-180. [Link]

-

Vitecek, J., et al. (2015). Nitric oxide generating/releasing materials. Journal of Materials Chemistry B, 3(35), 7074-7090. [Link]

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(10), 1050-1059. [Link]

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(10), 1050-1059. [Link]

-

Vennare, K. C., et al. (2001). V-PYRRO/NO: An Hepato-Selective Nitric Oxide Donor Improves Porcine Liver Hemodynamics and Function After Ischemia Reperfusion. Transplantation, 71(11), 1599-1605. [Link]

-

Waalkes, M. P., et al. (2007). The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis. Cancer Letters, 256(2), 238-245. [Link]

-

Waalkes, M. P., et al. (2007). The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis. Cancer Letters, 256(2), 238-245. [Link]

-

Kus, K., et al. (2015). Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics. Drug Metabolism and Disposition, 43(7), 943-953. [Link]

-

Citro, M. L., et al. (2008). An improved synthesis of V-PYRRO/NO and related O2-vinyl diazeniumdiolates. Tetrahedron Letters, 49(18), 2974-2976. [Link]

-

Hennenberg, M., et al. (2007). Effect of the nitric oxide donor V-PYRRO/NO on portal pressure and sinusoidal dynamics in normal and cirrhotic mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(3), G924-G930. [Link]

-

Shankaran, H., et al. (2002). Structural formulae of V-PYRRO/NO and the proximal NO-donating compound, PYRRO/NO, which is generated via liver metabolism. ResearchGate. [Link]

-

Pharmaffiliates. O2-Vinyl 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate. Pharmaffiliates. [Link]

-

Lebrec, D., et al. (2020). Hemodynamic and antifibrotic effects of a selective liver nitric oxide donor V-PYRRO/NO in bile duct ligated rats. ResearchGate. [Link]

-

Kus, K., et al. (2015). Structures of V-PYRRO/NO and V-PROLI/NO. ResearchGate. [Link]

-

Gwon, D., et al. (2004). The liver-selective nitric oxide donor O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO) protects HepG2 cells against cytochrome P450 2E1-dependent toxicity. Molecular Pharmacology, 65(1), 130-138. [Link]

-

Nickson, C. (2020). Nitric Oxide. Life in the Fastlane. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The liver-selective nitric oxide donor O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO) protects HepG2 cells against cytochrome P450 2E1-dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. litfl.com [litfl.com]

- 11. researchgate.net [researchgate.net]

- 12. V-PYRRO/NO: an hepato-selective nitric oxide donor improves porcine liver hemodynamics and function after ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of the nitric oxide donor V-PYRRO/NO on portal pressure and sinusoidal dynamics in normal and cirrhotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Liver-Selective Nitric Oxide Donors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in the liver, playing a dual role in both maintaining homeostasis and contributing to the pathogenesis of various liver diseases. Its therapeutic potential is often hindered by systemic effects. This guide provides an in-depth exploration of the strategies and methodologies for developing liver-selective NO donors. We delve into the rationale behind hepatoselective targeting, focusing on prodrug strategies that leverage the liver's unique enzymatic machinery. Detailed experimental protocols, from chemical synthesis to preclinical evaluation, are presented, underpinned by a discussion of the causal relationships that guide experimental design. This document serves as a comprehensive resource for researchers aiming to advance the field of targeted NO therapeutics for liver diseases.

The Dichotomous Role of Nitric Oxide in Liver Physiology and Pathophysiology

Nitric oxide is a highly reactive, diffusible gas that acts as a key signaling molecule in a multitude of physiological and pathophysiological processes within the liver.[1] Its effects are complex and often contradictory, depending on the source, concentration, and cellular redox state.[2]

1.1. Homeostatic Functions of NO

Under normal physiological conditions, small amounts of NO are continuously produced by endothelial nitric oxide synthase (eNOS) in liver sinusoidal endothelial cells (LSECs).[3] This constitutive NO production is vital for:

-

Maintaining Microcirculation: Regulating intrahepatic sinusoidal vascular tone and blood flow.[3]

-

Endothelial Integrity: Preserving the health and function of the sinusoidal endothelium.[2]

-

Quiescence of Hepatic Stellate Cells (HSCs) and Kupffer Cells: Preventing the activation of these cells, which are key players in liver fibrosis and inflammation.[3]

1.2. Pathophysiological Implications of Dysregulated NO

In contrast to the protective effects of eNOS-derived NO, the induction of inducible nitric oxide synthase (iNOS) in various liver cells, including hepatocytes, Kupffer cells, and HSCs, under pathological conditions leads to the production of large amounts of NO.[3] This high-level NO production can be either beneficial or detrimental.[2]

-

Protective Roles: iNOS-derived NO can protect against apoptotic cell death in models of sepsis and hepatitis.[2] These anti-apoptotic actions can be mediated through cyclic guanosine 3',5'-monophosphate (cGMP)-dependent or -independent pathways, including the inhibition of caspase activity via S-nitrosation.[2]

-

Detrimental Roles: In conditions like warm ischemia/reperfusion, NO can potentiate oxidative injury.[2] Chronic increases in NO are also implicated in the hyperdynamic circulation observed in cirrhosis and portal hypertension.[1] Furthermore, iNOS-derived NO and its reactive nitrogen species derivatives, such as peroxynitrite, have been shown to promote nonalcoholic fatty liver disease (NAFLD).[3]

This dual nature of NO underscores the critical need for targeted delivery to harness its therapeutic benefits while mitigating its harmful systemic effects.

The Rationale for Liver-Selective NO Donors

The systemic administration of conventional NO donors often leads to undesirable side effects, most notably hypotension, due to widespread vasodilation. Developing liver-selective NO donors aims to concentrate the therapeutic action of NO within the liver, thereby maximizing efficacy and minimizing off-target effects. One of the most successful strategies to achieve this is the design of hepatoselective prodrugs.[4]

2.1. Prodrug Strategy: Leveraging Hepatic Metabolism

The core principle of this strategy is to create an inactive precursor molecule (prodrug) that is selectively metabolized into an active NO-releasing compound by enzymes predominantly found in the liver.[4][5] This approach offers several advantages:

-

Increased Bioavailability: Protecting the NO donor from premature degradation and enabling it to reach the target organ.[4]

-

Reduced Toxicity: Minimizing exposure of non-target tissues to high concentrations of NO.[4]

-

Organ-Selective Delivery: Achieving high local concentrations of NO in the liver.[4]

A prime example of this strategy involves the use of diazeniumdiolates, which are potent NO donors. By attaching a protecting group that is cleaved by liver-specific enzymes, such as cytochrome P450 (CYP450) isoenzymes, the release of NO can be localized to hepatocytes.[4][6]

Discovery and Design of a Lead Candidate: V-PYRRO/NO

A successful illustration of the liver-selective prodrug strategy is the development of O²-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, known as V-PYRRO/NO.[6]

3.1. Design Strategy

The discovery of V-PYRRO/NO involved a three-step process:[5][6][7]

-

Selection of a Rapidly Decomposing Diazeniumdiolate: The pyrrolidinyl diazeniumdiolate ion was chosen due to its very short half-life (3 seconds) at physiological pH, ensuring that once released, the NO-donating species would not travel far from its site of activation.[5][6][7]

-

Prodrug Conversion: A vinyl protecting group was covalently attached to the diazeniumdiolate. The hypothesis was that this group would be rapidly removed by liver-prevalent enzymes, specifically CYP450s.[5][6][7]

-

Screening and Validation: A series of in vitro and in vivo experiments were conducted to confirm the liver-selective metabolism and therapeutic efficacy of the lead candidate.[5][6][7]

3.2. Mechanism of Action

The structure of V-PYRRO/NO is designed to be stable under physiological conditions.[4] Upon reaching the liver, it is metabolized by CYP450 isoenzymes in hepatocytes to form an unstable epoxide intermediate. This intermediate then hydrolyzes, either spontaneously or via hepatic epoxide hydrolase, to generate the diazeniumdiolate ion, which spontaneously decomposes to release NO.[4]

Diagram: V-PYRRO/NO Activation Pathway

Caption: Metabolic activation of V-PYRRO/NO in hepatocytes.

Preclinical Development and Evaluation

The preclinical development of a liver-selective NO donor involves a series of rigorous in vitro and in vivo studies to characterize its efficacy, selectivity, and safety profile.

4.1. In Vitro Characterization

4.1.1. Cell-Type Specificity of NO Release

-

Objective: To confirm that the prodrug is selectively metabolized to release NO in hepatocytes.

-

Methodology:

-

Culture various cell types, including primary hepatocytes, liver non-parenchymal cells (e.g., Kupffer cells, sinusoidal endothelial cells), and cells from other tissues (e.g., vascular smooth muscle cells, endothelial cells).[7]

-

Expose the cell monolayers to the NO donor prodrug (e.g., 1 mM V-PYRRO/NO) for a defined period (e.g., 24 hours).[7]

-

Measure the accumulation of nitrite and nitrate, stable oxidation products of NO, in the culture medium using the Griess assay.

-

Compare the levels of nitrite/nitrate across the different cell types.

-

-

Expected Outcome: A significantly higher production of nitrite/nitrate in hepatocyte cultures compared to other cell types, demonstrating hepatocyte-specific metabolism.[6]

4.1.2. Assessment of Biological Activity (cGMP Synthesis)

-

Objective: To verify that the released NO is biologically active and engages its primary downstream signaling pathway.

-

Methodology:

-

Treat cultured hepatocytes with the NO donor prodrug.

-

Lyse the cells at various time points and measure intracellular cGMP levels using a competitive enzyme immunoassay (EIA) kit.

-

-

Expected Outcome: A time-dependent increase in intracellular cGMP levels in hepatocytes treated with the prodrug, confirming the activation of soluble guanylate cyclase by the released NO.[6]

4.1.3. Hepatoprotective Effects in a Model of Apoptosis

-

Objective: To evaluate the ability of the liver-selective NO donor to protect hepatocytes from cytotoxic insults.

-

Methodology:

-

Induce apoptosis in cultured hepatocytes using a combination of tumor necrosis factor-alpha (TNF-α) and actinomycin D.[6]

-

Pre-treat a subset of cells with the NO donor prodrug.

-

Assess cell viability using assays such as the MTT assay and quantify apoptosis through methods like DNA fragmentation analysis (e.g., TUNEL assay) or caspase activity assays.

-

-

Expected Outcome: The NO donor prodrug should significantly reduce apoptosis and increase cell viability in the presence of the cytotoxic stimulus.[6]

4.2. In Vivo Evaluation

4.2.1. Pharmacokinetics and Biodistribution

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the NO donor prodrug.

-

Methodology:

-

Administer the prodrug to animal models (e.g., rats, mice) via the intended clinical route (e.g., intravenous, intraperitoneal).

-

Collect blood and tissue samples (liver, kidney, lung, heart, etc.) at various time points.

-

Analyze the concentration of the parent compound and its major metabolites in the samples using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Expected Outcome: The data should reveal rapid absorption, preferential distribution to the liver, and a clearance mechanism consistent with hepatic metabolism. For example, V-PYRRO/NO was shown to be eliminated mainly by the liver, in contrast to a similar but less effective compound, V-PROLI/NO, which was primarily excreted unchanged by the kidneys.[8]

4.2.2. In Vivo Target Engagement and Pharmacodynamics

-

Objective: To confirm that the prodrug selectively delivers NO to the liver in a living organism and elicits a biological response.

-

Methodology:

-

Administer the NO donor prodrug to animals.

-

Measure cGMP levels in liver tissue homogenates.

-

Simultaneously monitor systemic hemodynamic parameters, such as blood pressure, to assess for off-target effects.

-

-

Expected Outcome: A significant increase in liver cGMP levels with minimal impact on systemic blood pressure, demonstrating liver-selective NO release and biological activity.[6][7]

4.2.3. Efficacy in Animal Models of Liver Disease

-

Objective: To assess the therapeutic potential of the liver-selective NO donor in relevant disease models.

-

Methodology:

-

Model of Fulminant Liver Failure: Induce acute liver injury in rats using a combination of TNF-α and galactosamine. Treat a cohort of animals with the NO donor prodrug and assess liver injury by measuring serum transaminase levels (ALT, AST) and histological analysis of liver tissue for signs of apoptosis and necrosis.[6]

-

Model of Nonalcoholic Fatty Liver Disease (NAFLD): Feed mice a high-fat diet to induce steatosis. Treat the animals with the NO donor prodrug and evaluate its effects on liver steatosis (histology, lipid content), glucose tolerance, and fatty acid composition in the liver.[8]

-

-

Expected Outcome: The liver-selective NO donor should significantly ameliorate the pathological features of the respective liver disease model. For instance, V-PYRRO/NO was shown to protect rats from TNF-α/galactosamine-induced hepatotoxicity and to attenuate liver steatosis in a murine model of NAFLD.[6][8]

Table 1: Comparative Efficacy of V-PYRRO/NO and V-PROLI/NO in a Murine NAFLD Model

| Parameter | V-PYRRO/NO | V-PROLI/NO |

| Liver Steatosis | Attenuated | No significant effect |

| Glucose Tolerance | Improved | No significant effect |

| Liver Fatty Acid Composition | Favorable modification | No significant effect |

| Primary Elimination Route | Liver | Kidney (unchanged) |

| In Vivo NO Release | Superior | Inferior |

Data synthesized from Kij et al., 2015.[8]

Advanced Delivery Systems: Nanoparticle-Based Approaches

Beyond the prodrug strategy, nanoparticle (NP)-based delivery systems represent a promising avenue for liver-targeted NO delivery.[9][10] These systems can be engineered to specifically accumulate in the liver, thereby enhancing the therapeutic index of the NO donor.

5.1. Rationale for Nanoparticle Delivery

-

Passive Targeting: NPs within a certain size range (50-200 nm) naturally accumulate in the liver due to the fenestrated endothelium of the liver sinusoids and uptake by Kupffer cells (the enhanced permeability and retention effect).[11]

-

Active Targeting: NPs can be functionalized with ligands that bind to specific receptors on liver cells. For example, retinol-functionalized NPs can target hepatic stellate cells, which play a central role in liver fibrosis.[9][10]

-

Controlled Release: The NO donor can be encapsulated within the NP, allowing for controlled and sustained release at the target site.

5.2. Example: Retinol-Functionalized Poly(beta-amino ester) NPs

A recent study demonstrated the efficacy of retinol-functionalized poly(beta-amino ester) nanoparticles (Ret pBAE NPs) for delivering an NO donor to the liver in a rat model of cirrhosis.[9][10]

-

Key Findings:

-

The Ret pBAE NPs were primarily taken up by the liver and spleen.[9][10]

-

Treatment with the NO-donating NPs significantly reduced portal pressure, a hallmark of cirrhosis, without affecting systemic blood pressure.[9][10]

-

The treatment also reduced markers of liver injury (AST, LDH), collagen deposition, steatosis, and the expression of pro-fibrogenic and pro-inflammatory genes.[9][10]

-

Diagram: Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for preclinical evaluation.

Challenges and Future Directions

Despite the promising preclinical data for compounds like V-PYRRO/NO, the translation of liver-selective NO donors to the clinic remains a challenge.

-

Translational Hurdles: The complexity of human liver diseases and the potential for inter-species differences in drug metabolism can complicate the transition from animal models to human clinical trials.

-

Clinical Trial Landscape: While there are numerous clinical trials for various liver diseases, including NAFLD/NASH and cirrhosis, specific trials for liver-targeted NO donors are not yet prominent.[12][13] However, the development of novel therapies for these conditions is an active area of research.

-

Future Innovations: The future of liver-selective NO delivery may lie in the combination of sophisticated prodrug design with advanced nanoparticle-based targeting strategies. Furthermore, the development of more predictive in vitro models, such as 3D liver microtissues and organoids, could help to bridge the gap between preclinical and clinical studies.[14][15][16]

Conclusion

The development of liver-selective NO donors represents a scientifically robust approach to harnessing the therapeutic potential of nitric oxide for the treatment of a wide range of liver diseases. The prodrug strategy, exemplified by the successful preclinical development of V-PYRRO/NO, demonstrates the feasibility of achieving organ-specific drug delivery by exploiting the liver's unique metabolic capabilities. As our understanding of liver pathophysiology deepens and drug delivery technologies advance, these targeted therapies hold great promise for improving the outcomes of patients with liver disease.

References

-

Saavedra, J. E., et al. (1997). Targeting nitric oxide (NO) delivery in vivo. Design of a liver-selective NO donor prodrug that blocks tumor necrosis factor-alpha-induced apoptosis and toxicity in the liver. Journal of Medicinal Chemistry, 40(13), 1947-1954. [Link][5][6][7]

-

Kij, A., et al. (2015). Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics. Drug Metabolism and Disposition, 43(7), 1031-1041. [Link][4][8]

-

Sass, G., et al. (2002). Role of nitric oxide in liver injury. Digestive and Liver Disease, 34(8), 596-604. [Link]

-

Abrams, G. A., et al. (1995). Nitric oxide and liver disease. Gastroenterologist, 3(3), 220-233. [Link]

-

Iwakiri, Y., & Kim, M. Y. (2015). Nitric oxide in liver diseases. Trends in Pharmacological Sciences, 36(8), 524-536. [Link]

-

Iwakiri, Y., & Kim, M. Y. (2015). Nitric oxide in liver diseases. Read by QxMD. [Link]

-

Iwakiri, Y. (2014). Nitric oxide in liver diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(6), 816-825. [Link]

-

Saavedra, J. E., et al. (1997). Targeting Nitric Oxide (NO) Delivery in Vivo. Design of a Liver-Selective NO Donor Prodrug That Blocks Tumor Necrosis Factor-α-Induced Apoptosis and Toxicity in the Liver. Journal of Medicinal Chemistry, 40(13), 1947-1954. [Link]

-

Kij, A., et al. (2015). Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics. Drug Metabolism and Disposition, 43(7), 1031-1041. [Link]

-

Saavedra, J. E., et al. (1997). Targeting Nitric Oxide (NO) Delivery in Vivo. Design of a Liver-Selective NO Donor Prodrug That Blocks Tumor Necrosis Factor-α-Induced Apoptosis and Toxicity in the Liver. American Chemical Society. [Link]

-

Qu, W., et al. (2007). The nitric oxide prodrug, V-PYRRO/NO, mitigates arsenic-induced liver cell toxicity and apoptosis. Toxicology and Applied Pharmacology, 223(2), 166-173. [Link]

-

Ruiz-del-Arbol, L., et al. (2024). Liver-targeted nanoparticles delivering nitric oxide reduce portal hypertension in cirrhotic rats. Biomedicine & Pharmacotherapy, 171, 116143. [Link]

-

Ruiz-del-Arbol, L., et al. (2024). Liver-targeted nanoparticles delivering nitric oxide reduce portal hypertension in cirrhotic rats. ScienceDirect. [Link]

-

Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 136(6), 789-795. [Link]

-

Wu, J., et al. (2024). Nanoparticle technologies for liver targeting and their applications in liver diseases. Frontiers in Bioengineering and Biotechnology, 12, 1381333. [Link]

-

InSphero. (2024). Alternative Animal Models: Advancing 3Rs in Testing. InSphero Blog. [Link]

-

Owojuyigbe, T., et al. (2021). Prospect of Animal Models for Acute-on-chronic Liver Failure: A Mini-review. Journal of Clinical and Translational Hepatology, 9(4), 576-585. [Link]

-

Tres, A., et al. (2020). The 3Rs in Experimental Liver Disease. Animals, 10(12), 2268. [Link]

-

Li, J., et al. (2022). An update on animal models of liver fibrosis. Frontiers in Pharmacology, 13, 1008447. [Link]

-

Zhang, J., et al. (2022). A randomized-controlled trial of ischemia-free liver transplantation for end-stage liver disease. Journal of Hepatology, 77(4), 1045-1055. [Link]

-

Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology in Vitro, 27(4), 1337-1349. [Link]

-

Mayo Clinic. (2024). Liver Transplant Clinical Trials. Mayo Clinic. [Link]

-

University of Kansas Medical Center. (n.d.). Clinical Trials. University of Kansas Medical Center. [Link]

-

Zhang, J., et al. (2021). Ischaemia-free liver transplantation in humans: a first-in-human trial. The Lancet, 398(10303), 851-862. [Link]

-

GSK. (2026, January 7). GSK announces positive results from B-Well 1 and B-Well 2 phase III trials for bepirovirsen, a potential first-in-class treatment for chronic hepatitis B. GSK. [Link]

Sources

- 1. Nitric oxide and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of nitric oxide in liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NITRIC OXIDE IN LIVER DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting nitric oxide (NO) delivery in vivo. Design of a liver-selective NO donor prodrug that blocks tumor necrosis factor-alpha-induced apoptosis and toxicity in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver-targeted nanoparticles delivering nitric oxide reduce portal hypertension in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [diposit.ub.edu]

- 11. Nanoparticle technologies for liver targeting and their applications in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayo.edu [mayo.edu]

- 13. Clinical Trials at the University of Kansas Medical Center [kumc.edu]

- 14. insphero.com [insphero.com]

- 15. The 3Rs in Experimental Liver Disease | MDPI [mdpi.com]

- 16. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

A Technical Guide to the Cytochrome P450-Mediated Bioactivation of V-Pyrro/NO

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

V-Pyrro/NO (O(2)-Vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate) is a novel prodrug designed for liver-selective delivery of nitric oxide (NO), a critical signaling molecule with profound physiological effects.[1][2] The targeted bioactivation of V-Pyrro/NO is fundamentally dependent on its metabolism by the cytochrome P450 (CYP) superfamily of enzymes, which are highly expressed in the liver. This technical guide provides an in-depth examination of the molecular mechanism of V-Pyrro/NO metabolism, identifies the key CYP isozymes involved, presents detailed experimental protocols for studying its bioactivation, and discusses the implications for therapeutic development. By elucidating the causality behind the metabolic pathway, this document serves as a critical resource for researchers in pharmacology, drug metabolism, and therapeutic design.

Introduction: The Rationale for Liver-Selective NO Donation

Nitric oxide (NO) is an endogenous gaseous transmitter involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its therapeutic potential is significant, but systemic delivery can lead to off-target effects such as hypotension. This challenge has driven the development of prodrugs that can release NO in a tissue-specific manner.[3][4]

V-Pyrro/NO belongs to the diazeniumdiolate class of NO donors, which are compounds capable of releasing NO under specific physiological conditions.[3] It was specifically engineered as a prodrug with the hypothesis that its O(2)-vinyl group would serve as a substrate for hepatic cytochrome P450 enzymes.[1][5] This design leverages the liver's rich metabolic machinery to achieve localized bioactivation, thereby concentrating the therapeutic effects of NO within the liver while minimizing systemic exposure.[6][7][8] This guide dissects the pivotal role of CYPs in this elegant bioactivation strategy.

The Molecular Pathway of V-Pyrro/NO Bioactivation

The conversion of the inactive V-Pyrro/NO prodrug into an active NO-releasing species is a multi-step process initiated by CYP-mediated oxidation.[1] This targeted chemical transformation is the cornerstone of its liver-selective activity.

The validated mechanism proceeds as follows:

-

CYP-Mediated Epoxidation: The process begins when a CYP enzyme, utilizing NADPH and molecular oxygen, catalyzes the epoxidation of the vinyl group on the V-Pyrro/NO molecule.[1] This is a classic xenobiotic transformation reaction for CYPs.[9]

-

Unstable Epoxide Intermediate: The resulting epoxide is an unstable intermediate.

-

Hydration and Rearrangement: This epoxide undergoes rapid hydration, either spontaneously or catalyzed by epoxide hydrolases, leading to the formation of a hemiacetal. This structure is inherently unstable and rapidly decomposes.[1]

-

Generation of the Active Moiety: The decomposition releases glycolaldehyde and the ultimate NO-donating species, the 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate anion (PYRRO/NO).[1]

-

Spontaneous NO Release: Under physiological conditions, PYRRO/NO decomposes spontaneously to release two molecules of nitric oxide and the organic byproduct, pyrrolidine.[1] The liberated NO can then exert its biological effects, while the final NO-free metabolites, nitrate and nitrite, can be detected as markers of its release.[1][10]

Figure 1: The metabolic bioactivation pathway of V-Pyrro/NO, initiated by cytochrome P450 enzymes in the liver.

Key Cytochrome P450 Isozymes in V-Pyrro/NO Metabolism

While the CYP superfamily comprises many enzymes, the metabolism of V-Pyrro/NO is dominated by a specific subset, confirming the precision of its design.[11] The causality for selecting the vinyl group as a metabolic trigger lies in its known susceptibility to oxidation by specific, highly expressed hepatic CYPs.

Studies using cDNA-expressed human cytochrome P450 enzymes have identified the following isozymes as catalysts for V-Pyrro/NO decomposition:

-

CYP2E1: This is the most efficient enzyme in metabolizing V-Pyrro/NO.[1] Its high catalytic rate solidifies its role as the primary driver of the drug's bioactivation. CYP2E1 is notably inducible by alcohol, a factor that could be relevant in specific patient populations.

-

CYP2A6 and CYP2B6: These isozymes also contribute to the metabolism of V-Pyrro/NO, albeit at lower rates compared to CYP2E1.[1]

-

CYP1A2, CYP2C9, and CYP3A4: Further studies have shown that these major drug-metabolizing enzymes are also involved, expanding the metabolic profile of V-Pyrro/NO.[12]

The involvement of multiple, abundant liver CYPs ensures robust and efficient first-pass metabolism, which is critical for achieving liver selectivity.[8]

| CYP Isozyme | Relative Contribution | Turnover Rate (nmol/min/pmol CYP) | Reference |

| CYP2E1 | Primary / Most Efficient | 2.0 | [1] |

| CYP2A6 | Secondary | Lower than CYP2E1 | [1] |

| CYP2B6 | Secondary | Lower than CYP2E1 | [1] |

| CYP1A2 | Contributing | Not specified | [12] |

| CYP2C9 | Contributing | Not specified | [12] |

| CYP3A4 | Contributing | Not specified | [12] |

| Table 1: Human Cytochrome P450 isozymes involved in V-Pyrro/NO metabolism and their relative contributions. |

Pharmacokinetics: The Metabolic Basis for Liver Selectivity

The pharmacokinetic profile of V-Pyrro/NO in animal models provides compelling, self-validating evidence of its CYP-dependent, liver-selective design. The rapid and extensive metabolism in the liver dictates the drug's absorption, distribution, and elimination characteristics.

Following administration in mice, V-Pyrro/NO exhibits:

-

Rapid Elimination: Plasma concentrations decline swiftly, with a terminal half-life of approximately 9-12 minutes.[8]

-

High First-Pass Effect: When administered intraperitoneally (a route that subjects the drug to hepatic first-pass metabolism), the bioavailability is only 19%.[8] This indicates that a large fraction of the drug is metabolized by the liver before it can reach systemic circulation, a hallmark of liver-targeted agents.

These pharmacokinetic parameters are a direct consequence of the efficient metabolic clearance catalyzed by the hepatic CYP enzymes detailed in the previous section.[8][12]

| Parameter | Value (IV Administration) | Value (IP Administration) | Reference |

| Terminal Half-life (t½) | 9.4 min | 11.7 min | [8] |

| Mean Residence Time (MRT) | 3.4 min | Not Specified | [8] |

| Peak Plasma Time (Tmax) | N/A | 3 min | [8] |

| Bioavailability (F) | N/A | 19% | [8] |

| Table 2: Key pharmacokinetic parameters of V-Pyrro/NO in male C57BL/6 mice, highlighting its rapid clearance and high first-pass effect.[8][13] |

Experimental Methodologies & Protocols

Investigating the CYP-mediated metabolism of V-Pyrro/NO requires a combination of in vitro enzymatic assays and in vivo pharmacokinetic studies. The protocols described here are designed as self-validating systems to ensure robust and reproducible data.

Protocol: In Vitro Metabolism with Recombinant CYPs

This experiment is foundational for identifying which specific CYP isozymes are responsible for metabolizing the drug candidate. The choice to use individual recombinant enzymes, rather than a mixed system like liver microsomes initially, allows for the unambiguous assignment of catalytic activity to a specific isozyme.[14][15]

-

Objective: To determine the turnover rate of V-Pyrro/NO by individual human CYP isozymes.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of V-Pyrro/NO, recombinant human CYP isozymes (e.g., CYP2E1, CYP3A4, etc.), and an NADPH-regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+). The regenerating system is critical to ensure a sustained supply of the CYP cofactor, NADPH, throughout the incubation.

-

Incubation Mixture: In a microcentrifuge tube, combine the buffer, the specific recombinant CYP isozyme, and V-Pyrro/NO. Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzyme.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. This step provides the necessary reducing equivalents for the CYP catalytic cycle.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution, such as an equal volume of cold acetonitrile. This denatures the enzyme and precipitates proteins, halting all metabolic activity. A zero-minute (control) sample is prepared by adding the quenching solution before the NADPH system.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Quantify the remaining V-Pyrro/NO in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. The rate of disappearance of the parent compound is used to calculate the turnover rate.

-

Figure 2: Workflow for determining V-Pyrro/NO turnover using recombinant cytochrome P450 enzymes.

Protocol: Metabolite Detection and Analysis

Identifying the predicted metabolites provides direct evidence that the hypothesized metabolic pathway is occurring. The choice of analytical technique is tailored to the specific chemical properties of each metabolite.[16][17]

-

Objective: To detect and quantify the key metabolites of V-Pyrro/NO: nitrate/nitrite, glycolaldehyde, and pyrrolidine.

-

Methodology for Nitrate/Nitrite:

-

Sample Collection: Use the supernatant from the in vitro reaction or plasma from in vivo studies.

-

Detection Method: The Griess assay is a common colorimetric method. Alternatively, ozone-based chemiluminescence offers higher sensitivity for detecting total NO-derived products (NOx).[10][18]

-

Procedure (Griess Assay): a. Add sulfanilamide solution to the sample, which reacts with nitrite to form a diazonium salt. b. Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution, which couples with the diazonium salt to form a colored azo compound. c. Measure the absorbance at ~540 nm and quantify against a sodium nitrite standard curve. d. To measure total nitrate + nitrite, first reduce nitrate to nitrite using nitrate reductase.

-

-

Methodology for Organic Metabolites (HPLC-based):

-

Sample Preparation: Use the protein-free supernatant from the quenched reaction.

-

Chromatography: Employ a reverse-phase HPLC method. The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) must be optimized to achieve separation of the parent drug from its metabolites.[19]

-

Detection:

-

UV Detection: Can be used if the metabolites have a suitable chromophore.

-

Mass Spectrometry (LC-MS/MS): Offers superior selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. This is the gold standard for metabolite identification.

-

-

Quantification: Use authentic analytical standards for glycolaldehyde and pyrrolidine to create calibration curves for accurate quantification.

-

Implications for Drug Development

Understanding the CYP-mediated metabolism of V-Pyrro/NO is not merely an academic exercise; it has profound implications for its clinical development and application.

-

Therapeutic Targeting: The reliance on hepatic CYPs for activation is precisely what makes V-Pyrro/NO a promising agent for treating liver-specific pathologies such as ischemia-reperfusion injury, acetaminophen toxicity, and nonalcoholic fatty liver disease (NAFLD).[5][6][12][20]

-

Drug-Drug Interactions (DDIs): As a substrate of multiple CYP isozymes (CYP2E1, 3A4, 1A2, 2C9), V-Pyrro/NO is susceptible to DDIs.[21]

-

Inhibitors: Co-administration with drugs that inhibit these enzymes (e.g., ketoconazole for CYP3A4, disulfiram for CYP2E1) could decrease the bioactivation of V-Pyrro/NO, leading to reduced efficacy.[22]

-

Inducers: Conversely, co-administration with inducers (e.g., rifampicin for CYP3A4, ethanol for CYP2E1) could accelerate its metabolism, potentially altering the therapeutic window or increasing the risk of localized NO overproduction.[14]

-

-

Pharmacogenomics: Genetic polymorphisms in key metabolizing enzymes, such as CYP2E1 or CYP2C9, could lead to inter-individual variability in drug response, a critical consideration for later-stage clinical trials.[9]

The interaction is potentially bidirectional. High concentrations of NO released during metabolism can directly bind to the heme iron of CYP enzymes, leading to reversible or irreversible inhibition of their activity, which could affect the metabolism of other co-administered drugs.[2][23][24]

Conclusion

The bioactivation of V-Pyrro/NO is a classic example of rational prodrug design, where the fundamental principles of drug metabolism are harnessed to achieve tissue-selective therapeutic action. Its metabolism is efficiently and primarily catalyzed by hepatic cytochrome P450 2E1, with contributions from other major CYP isozymes. This CYP-dependent pathway results in a high first-pass effect, leading to the desired liver-targeted release of nitric oxide. A thorough understanding of this metabolic mechanism, elucidated through the robust experimental protocols detailed herein, is essential for the continued development of V-Pyrro/NO as a therapeutic agent and for anticipating and managing potential drug-drug interactions.

References

-

Saavedra, J. E., et al. (2006). Metabolism of a liver-selective nitric oxide-releasing agent, V-PYRRO/NO, by human microsomal cytochromes P450. Nitric Oxide, 14(4), 334-342. [Link]

-

Kus, K., et al. (2015). Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics. Drug Metabolism and Disposition, 43(7), 1028-1038. [Link]

-

Liu, P., et al. (2004). The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice. The Journal of Pharmacology and Experimental Therapeutics, 308(1), 33-40. [Link]

-

Qu, W., et al. (2005). The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice. Toxicological Sciences, 85(1), 534-543. [Link]

-

Aitken, A. E., Lee, C. M., & Morgan, E. T. (2008). Roles of nitric oxide in inflammatory down-regulation of human cytochromes P450. Free Radical Biology and Medicine, 44(6), 1161-1168. [Link]

-

Gu, J. (Ed.). (2018). Cytochrome P450: In Vitro Methods and Protocols. Springer. [Link]

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(11), 1147-1157. [Link]

-

Rocha, M., et al. (2016). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. PLoS ONE, 11(5), e0154233. [Link]

-

Wink, D. A., et al. (1994). Inhibition of cytochromes P4501A by nitric oxide. Proceedings of the National Academy of Sciences, 91(9), 6608-6612. [Link]

-

Houston, J. B., & Galetin, A. (2010). In Vitro Techniques to Study Drug–Drug Interactions of Drug Metabolism: Cytochrome P450. Comprehensive Medicinal Chemistry II, 5, 209-236. [Link]

-

Naka, Y., et al. (2007). Cytochrome P450 is responsible for nitric oxide generation from NO-aspirin and other organic nitrates. Drug Metabolism and Pharmacokinetics, 22(1), 15-19. [Link]

-

Aitken, A. E., Lee, C. M., & Morgan, E. T. (2008). Roles of nitric oxide in inflammatory downregulation of human cytochromes P450. Free Radical Biology and Medicine, 44(6), 1161-1168. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

ResearchGate. (2015). Pharmacokinetic parameters of V-PYRRO/NO and V-PROLI/NO after i.v. and i.p. administration in control mice. [Link]

-

Shami, P. J., et al. (2003). Plasma pharmacokinetics of a liver-selective nitric oxide-donating diazeniumdiolate in the male C57BL/6 mouse. Xenobiotica, 33(1), 27-34. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

Beers, J. L., et al. (2024). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 16(1), 102. [Link]

-

ATSDR. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. [Link]

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(11), 1147–1157. [Link]

-

ResearchGate. (2016). Structural formulae of V-PYRRO/NO and the proximal NO-donating.... [Link]

-

Feelisch, M., & Noack, E. A. (1987). Molecular mechanisms of nitrovasodilator bioactivation. European Heart Journal, 8 Suppl A, 57-62. [Link]

-

Guengerich, F. P., & Munro, A. W. (2013). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology, 87(6), 979-1025. [Link]

-

Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics. Drug Metabolism and Disposition, 44(8), 1228-1245. [Link]

-

D'Amore, C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]

-

Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry, 152(1), 59-65. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

-

Guengerich, F. P. (2007). Unusual Cytochrome P450 Enzymes and Reactions. Current Drug Metabolism, 8(6), 541-546. [Link]

-

Gilani, B., & Cassagnol, M. (2023). Biochemistry, Cytochrome P450. StatPearls Publishing. [Link]

-

Bryan, N. S., & Grisham, M. B. (2012). Methods to detect nitric oxide and its metabolites in biological samples. Journal of Visualized Experiments, (63), e3928. [Link]

-

ATSDR. (1997). Analytical Methods for Chlorpyrifos. [Link]

-

XenoTech. (2021). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. [Link]

Sources

- 1. Metabolism of a liver-selective nitric oxide-releasing agent, V-PYRRO/NO, by human microsomal cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Nitric Oxide in Inflammatory Down-Regulation of Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nitric oxide donor, O2-vinyl 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (V-PYRRO/NO), protects against cadmium-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma pharmacokinetics of a liver-selective nitric oxide-donating diazeniumdiolate in the male C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methods to detect nitric oxide and its metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Hepatoselective Nitric Oxide (NO) Donors, V-PYRRO/NO and V-PROLI/NO, in Nonalcoholic Fatty Liver Disease: A Comparison of Antisteatotic Effects with the Biotransformation and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. [PDF] Methods to detect nitric oxide and its metabolites in biological samples. | Semantic Scholar [semanticscholar.org]

- 19. Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. bioivt.com [bioivt.com]

- 23. pnas.org [pnas.org]

- 24. Roles of nitric oxide in inflammatory downregulation of human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Nitric Oxide Release Kinetics of V-Pyrro/NO: An Enzyme-Activated Diazeniumdiolate

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with profound physiological and pathological implications. The therapeutic application of NO is often hindered by its short half-life and reactive nature, necessitating the development of sophisticated donor molecules (prodrugs) for controlled delivery. Diazeniumdiolates (NONOates) represent a prominent class of NO donors, yet most release NO spontaneously under physiological conditions, limiting their target specificity. V-Pyrro/NO (O(2)-vinyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate) is an advanced prodrug designed to overcome this limitation. Unlike its predecessors, V-Pyrro/NO is engineered for stability in systemic circulation and requires enzymatic activation for NO release, offering a paradigm of targeted delivery. This guide provides an in-depth examination of the unique release kinetics of V-Pyrro/NO, the underlying biochemical mechanisms, and a detailed protocol for its characterization.

The Diazeniumdiolate Platform: A Foundation of Spontaneous NO Release

To appreciate the innovation of V-Pyrro/NO, one must first understand the foundational chemistry of its parent class, the diazeniumdiolates. These compounds are characterized by the [N(O)NO]⁻ functional group attached to a nucleophile residue, typically a primary or secondary amine.[1]

Mechanism of Spontaneous Decomposition

In aqueous solutions at physiological pH and temperature, most diazeniumdiolates undergo a spontaneous, first-order decomposition to release nitric oxide.[1][2] This process is initiated by protonation, which destabilizes the [N(O)NO]⁻ group, leading to the liberation of two molecules of NO and the parent amine.[2][3] The rate of this decomposition, and thus the half-life (t½) of NO release, is exquisitely dependent on the structure of the attached amine, as well as the pH and temperature of the medium.[3]

Comparative Kinetics of Common Diazeniumdiolates

The structural diversity of the amine moiety allows for a wide range of predictable NO release rates, with half-lives spanning from seconds to days.[1][4] This tunable release has made diazeniumdiolates invaluable tools in NO research.

| Compound | Half-life (t½) (pH 7.4, 37°C) | Half-life (t½) (pH 7.4, 22-25°C) | NO Moles Released (per mole of donor) |

| PROLI/NO | ~1.8 seconds | - | 1 |

| DEA/NO | ~2 minutes | ~16 minutes | 1.5 |

| PAPA/NO | ~15 minutes | ~77 minutes | 2 |

| DPTA/NO | ~3 hours | ~5 hours | 2 |

| DETA/NO | ~20 hours | ~56 hours | 2 |

| Data synthesized from authoritative sources.[1] |

This inherent pH-sensitivity and spontaneous decay, while predictable, presents a challenge for targeted drug delivery, as NO release begins immediately upon exposure to physiological conditions, potentially leading to off-target effects.

V-Pyrro/NO: A Paradigm Shift to Enzyme-Activated, Targeted Release

V-Pyrro/NO was engineered to circumvent the limitations of spontaneous donors. Its full chemical name is O(2)-vinyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate.[5] The key innovation lies in the modification of the core diazeniumdiolate structure.

The Role of the O²-Vinyl Protecting Group

The addition of a vinyl group to the terminal oxygen of the diazeniumdiolate functional group fundamentally alters its chemical stability. This "protecting group" renders the molecule resistant to the spontaneous, proton-initiated decomposition that characterizes its parent compounds.[5][6] Consequently, V-Pyrro/NO is exceptionally stable under normal physiological conditions, allowing it to circulate systemically without premature NO release.

The Cytochrome P450-Mediated Activation Pathway

The release of nitric oxide from V-Pyrro/NO is not a spontaneous event but a multi-step bioactivation process contingent on specific enzymatic machinery, primarily located in the liver.[4][5][7] This design confers remarkable hepatoselectivity.

The activation pathway proceeds as follows:

-

Enzymatic Epoxidation: In hepatocytes, cytochrome P450 (CYP) enzymes recognize and metabolize the O²-vinyl group, transforming it into a highly unstable epoxide intermediate.[5][8]

-

Hydrolysis: This epoxide intermediate rapidly undergoes hydrolysis, either spontaneously or catalyzed by hepatic epoxide hydrolase.[5]

-

Unmasking the Donor: The hydrolysis step removes the protecting group, yielding the unstable parent diazeniumdiolate anion.

-

Spontaneous NO Release: Now "unmasked," the diazeniumdiolate anion undergoes the classic, rapid decomposition to release two molecules of nitric oxide directly within the target cell.[5]

This enzyme-dependent kinetic profile means that the rate of NO release is not governed by simple first-order kinetics in a buffer, but rather by Michaelis-Menten kinetics, dependent on enzyme concentration, substrate (V-Pyrro/NO) concentration, and the presence of any inhibitors or co-factors.

Caption: Bioactivation pathway of V-Pyrro/NO in hepatocytes.

Experimental Protocol: Quantifying V-Pyrro/NO Release Kinetics

Characterizing the NO release from V-Pyrro/NO requires an experimental system that recapitulates its bioactivation. An in vitro model using liver cell fractions (microsomes) or cultured hepatocytes is essential. The most common and accessible method for quantifying the released NO is the indirect measurement of its stable oxidation product, nitrite (NO₂⁻), via the Griess reaction.[9][10]

Principle of the Griess Assay

The Griess assay is a colorimetric method based on a two-step diazotization reaction.[9]

-

Diazotization: In an acidic medium, sulfanilamide converts nitrite (NO₂⁻) into a diazonium salt.

-

Coupling: This intermediate salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, intensely colored purple azo compound.[11]

The absorbance of this final product, measured spectrophotometrically at ~540 nm, is directly proportional to the initial concentration of nitrite in the sample.[10]

Materials and Reagent Preparation

-

V-Pyrro/NO Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in a suitable organic solvent like DMSO. Store at -20°C or below.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Hepatocyte Culture or Liver Microsomes: Sourced commercially or prepared from tissue.

-

Nitrite Standard: Sodium Nitrite (NaNO₂) 100 µM stock solution in PBS.

-

Griess Reagent A (Diazotizing Reagent): 1% (w/v) sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light.[9]

-

Griess Reagent B (Coupling Reagent): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C, protected from light.[9]

-

96-well microplate: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at 540-570 nm.

Step-by-Step Experimental Workflow

Part A: Preparation of Nitrite Standard Curve This is a self-validating step to ensure the assay is performing correctly and to enable quantification.

-

Prepare Dilutions: Create a series of nitrite standards by serially diluting the 100 µM NaNO₂ stock solution in the same medium as your samples (e.g., cell culture medium or incubation buffer). A typical range is 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM (blank).[12]

-

Plate Standards: Add 50 µL of each standard dilution to triplicate wells of a 96-well plate.

-

Add Griess Reagents: Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.

-

Add Griess Reagents: Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light.

-

Measure Absorbance: Read the absorbance at 540 nm.

-

Plot Curve: Subtract the absorbance of the 0 µM blank from all readings. Plot the mean absorbance for each standard against its known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99).

Part B: Time-Course Measurement of NO Release from V-Pyrro/NO

-

Setup Incubation: In separate tubes, prepare the reaction mixture containing liver microsomes or hepatocytes in the appropriate buffer. Equilibrate at 37°C.

-

Initiate Reaction: Add V-Pyrro/NO from the stock solution to each tube to achieve the desired final concentration (e.g., 100 µM). Include a control tube with no V-Pyrro/NO.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot (e.g., 60 µL) from each reaction tube. Immediately stop the enzymatic reaction by centrifugation or addition of a precipitating agent if necessary (e.g., for cell culture supernatants, centrifuge at 1,000 x g for 10 minutes to pellet cells).[9]

-

Plate Samples: Transfer 50 µL of the supernatant from each time point into triplicate wells of a 96-well plate.

-

Perform Griess Assay: Proceed with steps 3-5 from Part A (adding Griess reagents and measuring absorbance).

Caption: Experimental workflow for kinetic analysis using the Griess assay.

Data Analysis and Interpretation

-

Calculate Nitrite Concentration: For each sample, subtract the blank absorbance and use the linear regression equation from your standard curve to convert the absorbance values into nitrite concentrations (µM).

-

Plot Kinetic Profile: Plot the calculated nitrite concentration (µM) against time (minutes).

-

Determine Release Rate: The initial slope of this curve represents the initial rate of NO production (in µM/min). This rate is a direct reflection of the enzymatic activity of the cytochrome P450 system on the V-Pyrro/NO substrate.

Advanced Methodologies and Considerations

While the Griess assay is a robust endpoint measurement, other techniques can provide more direct or real-time data.

-

Electrochemical NO Sensors: Amperometric electrodes can measure NO concentrations in real-time, offering high temporal resolution. However, these sensors can be susceptible to interference in complex biological media.[10]

-

Chemiluminescence: This highly sensitive technique detects the light produced when NO reacts with ozone. It is considered a gold standard for NO quantification but requires specialized, costly instrumentation.[10]

-

Interfering Substances: Be aware that components in biological media, such as thiols or ascorbic acid, can potentially interfere with the Griess reaction. Proper controls are paramount.[9]

Conclusion

V-Pyrro/NO represents a significant advancement in the field of nitric oxide therapeutics. Its unique design, which couples an O²-vinyl protecting group to a diazeniumdiolate core, transforms it from a spontaneously releasing donor into a stable, enzyme-activated prodrug. The kinetics of NO release are therefore not dictated by pH or temperature, but by the metabolic activity of hepatic cytochrome P450 enzymes. This confers a high degree of target specificity, minimizing systemic exposure and maximizing therapeutic effect in the liver. Understanding this bioactivation mechanism and the experimental protocols to quantify it, such as the Griess assay in a relevant biological matrix, is critical for researchers and drug developers seeking to harness the therapeutic potential of targeted nitric oxide delivery.

References

-

A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020-06-02). PMC - PubMed Central. Available at: [Link]

-

Nitric Oxide Assay (NO). ScienCell Research Laboratories. Available at: [Link]

-

Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. (2020-06-23). PMC - PubMed Central. Available at: [Link]

-

Nitric Oxide Assay? (2013-04-23). ResearchGate. Available at: [Link]

-

Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

-

Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. National Institutes of Health (NIH). Available at: [Link]

-

Measurement and modeling of nitric oxide release rates for nitric oxide donors. PubMed. Available at: [Link]

-

Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. (2011-09-20). ACS Chemical Biology. Available at: [Link]

-

Structures of V-PYRRO/NO and V-PROLI/NO. ResearchGate. Available at: [Link]

-

Nitric oxide generating/releasing materials. (2015-08-01). PMC - NIH. Available at: [Link]

-

Paper sensors for the measurement of nitric oxide release from endothelial cells. (2025-01-24). Royal Society of Chemistry. Available at: [Link]

-

Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer. PubMed Central. Available at: [Link]

-

The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice. PubMed. Available at: [Link]

-

Fig. 1. Structures of V-PYRRO/NO and V-PROLI/NO. ResearchGate. Available at: [Link]

-

Effect of the nitric oxide donor V-PYRRO/NO on portal pressure and sinusoidal dynamics in normal and cirrhotic mice. PubMed. Available at: [Link]

Sources

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The nitric oxide donor, V-PYRRO/NO, protects against acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 12. sciencellonline.com [sciencellonline.com]

A Senior Application Scientist's Guide to Early-Stage Research on Diazeniumdiolate-Based NO Donors

Introduction: The Unique Value of Diazeniumdiolates in Nitric Oxide Research

Nitric oxide (NO), a simple, unstable free radical, is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its therapeutic potential is immense, yet its fleeting half-life of approximately one second presents a significant challenge for direct administration.[1][2] This has spurred the development of NO donor compounds, molecules that release NO under specific conditions. Among these, diazeniumdiolates, also known as NONOates, have emerged as exceptionally valuable tools for both in vitro and in vivo research.[1][2]

Diazeniumdiolates are compounds containing the [N(O)NO]⁻ functional group.[1][2] Their primary advantage lies in their predictable and tunable decomposition to release nitric oxide.[1][2][3] Unlike many other NO donors, they do not require enzymatic activation, releasing NO spontaneously in aqueous solutions through a pH-dependent, first-order kinetic process.[1][2][4] This allows researchers to achieve controlled and reproducible NO release rates, a critical factor for quantitative biological studies.[1][2] The half-lives of different diazeniumdiolates can range from a mere 1.8 seconds (for PROLI NONOate) to as long as 56 hours (for DETA NONOate) at physiological pH and temperature, offering a broad temporal window for experimental design.[1][2] This guide provides an in-depth technical overview for researchers embarking on early-stage investigations of diazeniumdiolate-based NO donors, from synthesis and characterization to in vitro evaluation.